molecular formula C9H13NO2S B2923101 (5E)-3-methyl-5-(3-methylbutylidene)-1,3-thiazolidine-2,4-dione CAS No. 860610-45-3

(5E)-3-methyl-5-(3-methylbutylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B2923101
CAS RN: 860610-45-3
M. Wt: 199.27
InChI Key: STBYXQOWUMGZIT-FNORWQNLSA-N
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Description

(5E)-3-methyl-5-(3-methylbutylidene)-1,3-thiazolidine-2,4-dione, also known as Meldrum's acid, is a heterocyclic organic compound that has been widely used in various scientific research applications. It is a versatile molecule that has been synthesized and studied extensively due to its unique chemical properties and potential applications.

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of a novel series of substituted 5-(aminomethylene)thiazolidine-2,4-diones showcases the compound's versatility in forming biologically active molecules with antibacterial and antifungal activities. These derivatives, derived from a range of heterocyclic models, indicate the compound's potential in medicinal chemistry, particularly due to its antibacterial properties against pathogens like Staphylococcus aureus and Bacillus subtilis, and antifungal efficacy against Aspergillus niger and A. flavus. The structural diversity achieved in these syntheses suggests the compound's utility in developing new therapeutics with varied biological activities (Mohanty, Reddy, Ramadevi, & Karmakar, 2015).

Antimicrobial and Antifungal Properties

Further studies demonstrate the compound's application in creating derivatives with significant antimicrobial and antifungal properties. The synthesis of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones and their evaluation against various bacterial and fungal strains highlight the potential of such derivatives in addressing infectious diseases. These compounds showed good activity against gram-positive bacteria and excellent antifungal activity, providing a basis for developing new antimicrobial agents (Prakash, Aneja, Lohan, Hussain, Arora, Sharma, & Aneja, 2011).

Cancer Inhibitory Activity

The compound has also been explored for its cancer inhibitory properties. Synthesis and evaluation of 5-[(1H-Indol-3-yl)methylene]thiazolidine-2,4-dione derivatives against various cancer cell lines demonstrated promising anticancer activity. These derivatives, particularly those with benzyl at the 1-position of indole, showed similar activity to 5-Fluorouracil over test cancer cells, suggesting their potential as leads for cancer therapy development (Li Zi-cheng, 2013).

Corrosion Inhibition

The compound's application extends beyond biomedical uses into materials science, particularly in corrosion inhibition. Thiazolidinedione derivatives have been studied for their effectiveness in preventing mild steel corrosion in acidic solutions. The inhibition efficiency of these inhibitors increases with concentration, showing their potential in industrial applications to protect metals against corrosion (Yadav, Behera, Kumar, & Yadav, 2015).

properties

IUPAC Name

(5E)-3-methyl-5-(3-methylbutylidene)-1,3-thiazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-6(2)4-5-7-8(11)10(3)9(12)13-7/h5-6H,4H2,1-3H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBYXQOWUMGZIT-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC=C1C(=O)N(C(=O)S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C/C=C/1\C(=O)N(C(=O)S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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